2-(2-Iodophenyl-d4)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodophenyl-d4)acetic Acid is a deuterated analog of 2-Iodophenylacetic Acid. It is a substituted acetic acid with the molecular formula C8H3D4IO2 and a molecular weight of 266.07 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
2-(2-Iodophenyl-d4)acetic Acid can be synthesized from 2-iodobenzyl cyanide. The synthetic route involves a palladium-catalyzed reaction with allenes to form 1,3-butadienes . Additionally, it undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound
Chemical Reactions Analysis
2-(2-Iodophenyl-d4)acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed reactions with allenes to form 1,3-butadienes.
Photolysis: In the presence of carbon tetrachloride, it forms the corresponding chloro compound.
Formation of Derivatives: It can be used to prepare 2-iodophenylacetyl chloride and other derivatives.
Common reagents and conditions used in these reactions include palladium catalysts and carbon tetrachloride. The major products formed from these reactions are 1,3-butadienes and chloro compounds.
Scientific Research Applications
2-(2-Iodophenyl-d4)acetic Acid is used extensively in scientific research, particularly in:
Chemistry: It serves as a precursor for various chemical reactions and the synthesis of complex molecules.
Biochemistry: It is used in proteomics research as a biochemical tool.
Pharmaceuticals: It is an intermediate in the synthesis of labeled analogs of pharmaceutical compounds, such as Diclofenac-d4.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl-d4)acetic Acid involves its participation in chemical reactions as a substrate. It undergoes palladium-catalyzed reactions and photolysis, leading to the formation of various products. The molecular targets and pathways involved are primarily related to its role as a reactant in synthetic organic chemistry .
Comparison with Similar Compounds
2-(2-Iodophenyl-d4)acetic Acid can be compared with other similar compounds, such as:
2-Iodophenylacetic Acid: The non-deuterated analog with similar chemical properties and reactivity.
4-Iodophenylacetic Acid: Another isomer with the iodine atom in a different position on the benzene ring.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C8H7IO2 |
---|---|
Molecular Weight |
266.07 g/mol |
IUPAC Name |
2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |
InChI Key |
IUHXGZHKSYYDIL-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)I)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.